
Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate is a complex organic compound that features a benzoate core with various functional groups, including an amino group, a fluoro substituent, and an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate typically involves multiple steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through a series of reactions starting from commercially available precursors
Introduction of the Fluoro Group: The fluoro substituent can be introduced using electrophilic fluorination reagents such as Selectfluor.
Attachment of the Oxetane Ring: The oxetane ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The fluoro group can be reduced under specific conditions to yield a hydrogenated product.
Substitution: The fluoro group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoate derivatives, while substitution of the fluoro group can produce various substituted benzoates .
Aplicaciones Científicas De Investigación
Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the interaction of small molecules with biological macromolecules.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate involves its interaction with specific molecular targets. The oxetane ring, for example, can participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-4-amino-3-((oxetan-2-ylmethyl)amino)benzoate: This compound is similar but has a methyl ester instead of an ethyl ester.
4-Amino-3-fluorobenzoic acid: Lacks the oxetane ring and the ethyl ester group.
Ethyl 4-amino-3-fluorobenzoate: Similar but lacks the oxetane ring
Uniqueness
Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity. The combination of the fluoro group and the oxetane ring makes this compound particularly interesting for medicinal chemistry applications .
Propiedades
Fórmula molecular |
C13H17FN2O3 |
|---|---|
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
ethyl 4-amino-3-fluoro-5-[[(2S)-oxetan-2-yl]methylamino]benzoate |
InChI |
InChI=1S/C13H17FN2O3/c1-2-18-13(17)8-5-10(14)12(15)11(6-8)16-7-9-3-4-19-9/h5-6,9,16H,2-4,7,15H2,1H3/t9-/m0/s1 |
Clave InChI |
JDBRSVGHRWCTET-VIFPVBQESA-N |
SMILES isomérico |
CCOC(=O)C1=CC(=C(C(=C1)F)N)NC[C@@H]2CCO2 |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)F)N)NCC2CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


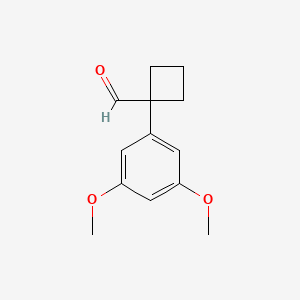
![7,7-Dimethyl-3-azabicyclo[4.1.0]heptane](/img/structure/B14896359.png)
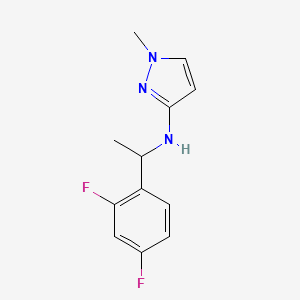
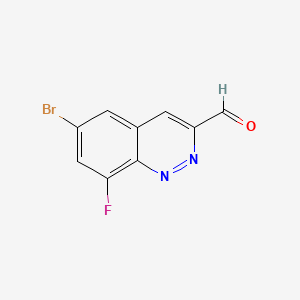
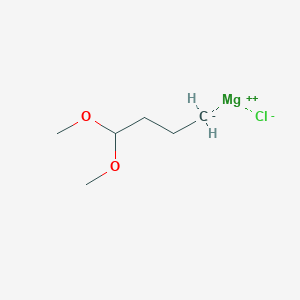
![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)
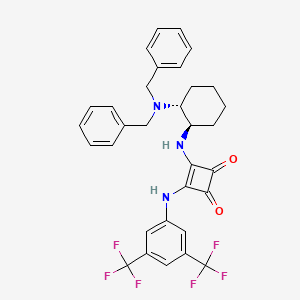

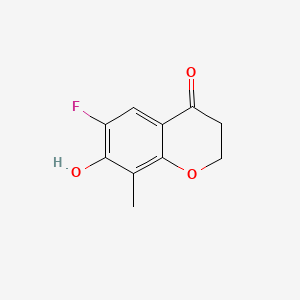

![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)
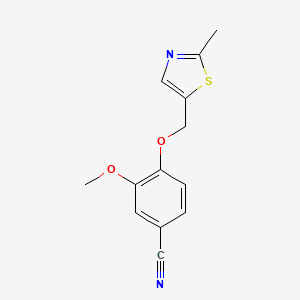

![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
